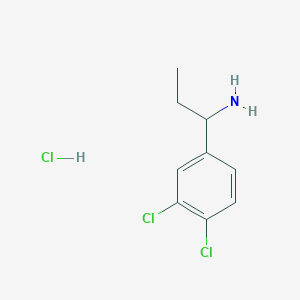
1-(bromomethyl)-4-methyl-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-4-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where a bromomethyl group, a methyl group, and a nitro group are substituted at the 1, 4, and 2 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-methyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 4-methyl-2-nitrotoluene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-4-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2R), or thiols (SHR).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in polar solvents like water or alcohols.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in basic conditions or chromic acid (H2CrO4) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 1-(aminomethyl)-4-methyl-2-nitrobenzene.
Oxidation: Formation of 1-(bromomethyl)-4-carboxy-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-4-methyl-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.
Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
Chemical Biology: It is used in the study of biochemical pathways and the development of molecular probes.
Wirkmechanismus
The mechanism of action of 1-(bromomethyl)-4-methyl-2-nitrobenzene depends on the specific chemical reaction it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom bonded to the bromine, leading to the substitution of the bromine atom.
Reduction: The nitro group undergoes a series of electron transfer steps, resulting in the formation of an amino group.
Oxidation: The methyl group is oxidized through the formation of intermediate species, ultimately leading to the formation of a carboxylic acid group.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-4-methyl-2-nitrobenzene can be compared with similar compounds such as:
1-(Bromomethyl)-2-nitrobenzene: Lacks the methyl group at the 4-position, leading to different reactivity and applications.
4-Methyl-2-nitrobenzyl chloride: Contains a chlorine atom instead of a bromine atom, resulting in different nucleophilic substitution reactions.
1-(Bromomethyl)-4-methylbenzene:
The uniqueness of this compound lies in the combination of the bromomethyl, methyl, and nitro groups, which confer specific reactivity and versatility in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
503856-32-4 |
|---|---|
Molekularformel |
C8H8BrNO2 |
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
1-(bromomethyl)-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5H2,1H3 |
InChI-Schlüssel |
OQKAJZOGXNDEMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CBr)[N+](=O)[O-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



